Indoline-2-thione
Overview
Description
Indoline-2-thione is an organic compound with the molecular formula C₈H₇NS. It is a derivative of dihydroindole containing a thione group. This compound is a tautomer of 2-mercaptoindole and appears as a white solid . This compound is recognized for its significant role in the synthesis of various indole-annulated heterocycles .
Mechanism of Action
Target of Action
Indoline-2-thione is a compound that has been recognized as a suitable binucleophilic synthon for the synthesis of various indole-annulated heterocycles . It has been found to exhibit an effective inhibitory activity on melanin synthesis . This suggests that its primary targets could be the enzymes involved in the melanogenesis pathway.
Mode of Action
It is known that the compound interacts with its targets in a way that inhibits melanin synthesis . The Structure-Activity Relationship (SAR) studies have revealed that in potent inhibitor 3a (>100% inhibition at 30 µM, IC50=1.40 µM), the role of nitrogen (3-N) at the 3-position is insignificance .
Biochemical Pathways
This compound affects the melanogenesis pathway, which is responsible for the production of melanin, the primary pigment responsible for hair and skin color . By inhibiting this pathway, this compound can effectively reduce melanin synthesis.
Result of Action
The primary result of this compound’s action is the inhibition of melanin synthesis . This can have significant effects at the molecular and cellular levels, potentially leading to changes in skin and hair color.
Biochemical Analysis
Biochemical Properties
Indoline-2-thione plays a crucial role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with several key enzymes and proteins involved in the melanin synthesis pathway. Notably, this compound has been identified as a potent inhibitor of α-melanocyte stimulating hormone (α-MSH) induced melanogenesis. It effectively inhibits the activity of tyrosinase, a copper-containing enzyme that is essential for melanin production . Additionally, this compound interacts with tyrosinase-related proteins (TRP-1 and TRP-2), further modulating the melanin synthesis process .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In melanoma B16 cells, it has been shown to inhibit melanin synthesis, thereby reducing pigmentation . This compound influences cell signaling pathways by modulating the activity of enzymes and proteins involved in melanogenesis. Furthermore, this compound affects gene expression related to melanin production, leading to decreased melanin levels in treated cells . Its impact on cellular metabolism is also noteworthy, as it alters the metabolic flux within melanocytes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules in the melanin synthesis pathway. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the conversion of tyrosine to melanin . Additionally, this compound modulates the expression of genes encoding tyrosinase and other melanogenesis-related proteins, thereby reducing melanin production . This compound also affects the stability and activity of tyrosinase-related proteins, further contributing to its inhibitory effects on melanogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity on melanogenesis for extended periods . Prolonged exposure to this compound can lead to its gradual degradation, resulting in a decrease in its effectiveness . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing melanin levels in treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits melanin synthesis without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on melanogenesis .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to melanin synthesis. It interacts with enzymes such as tyrosinase and tyrosinase-related proteins, modulating their activity and affecting the overall metabolic flux within melanocytes . This compound also influences the levels of metabolites involved in melanin production, leading to decreased melanin synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within melanocytes . This compound accumulates in melanin-producing cells, where it exerts its inhibitory effects on melanin synthesis . The distribution of this compound within tissues is influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is primarily localized within the melanosomes of melanocytes, where it interacts with tyrosinase and other melanogenesis-related proteins . The targeting of this compound to melanosomes is facilitated by specific post-translational modifications and targeting signals . This subcellular localization is essential for its inhibitory effects on melanin synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline-2-thione can be synthesized through the thiation of 2-oxindole. This process involves the use of reagents such as phosphorus pentasulfide (P₄S₁₀) in solvents like acetonitrile and dimethyl sulfone . Another method involves the reaction of 1,2-diaza-1,3-dienes with this compound in methanol at room temperature, resulting in the formation of 2-carboxylated thieno[2,3-b]indoles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Indoline-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Photochemical desulphurization in the presence of triethylamine yields indolines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Triethylamine under photochemical conditions.
Substitution: Magnesium iodide (MgI₂) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Indolines.
Substitution: Indole-fused dihydrothiopyrano scaffolds.
Scientific Research Applications
Indoline-2-thione has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Mercaptoindole: A tautomer of indoline-2-thione with similar chemical properties.
Thieno[2,3-b]indole: An indole-annulated thiophene with significant medicinal properties.
Uniqueness: this compound stands out due to its versatility as a binucleophilic synthon, enabling the synthesis of a wide range of heterocyclic compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1,3-dihydroindole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJWTYFTQNHSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197921 | |
Record name | 2-Indolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-30-0 | |
Record name | 2-Indolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Indolinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-indole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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